molecular formula C21H32N2O2S B11816798 tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11816798
M. Wt: 376.6 g/mol
InChI Key: OYATUEQAZPWIHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)piperidine-1-carboxylate is a heterocyclic organic compound featuring a piperidine core substituted with a tert-butyl carboxylate group at the 1-position and a pyridine ring at the 2-position. The pyridine moiety is further functionalized with a cyclohexylthio group at the 6-position. This structural complexity confers unique physicochemical properties, including enhanced lipophilicity due to the cyclohexylthio group and steric protection from the tert-butyl moiety, which may improve metabolic stability in pharmaceutical contexts . While direct studies on this compound are scarce in publicly accessible literature, its structural analogs are frequently explored as intermediates in drug discovery, particularly for kinase inhibitors or neuroactive agents .

Properties

Molecular Formula

C21H32N2O2S

Molecular Weight

376.6 g/mol

IUPAC Name

tert-butyl 2-(6-cyclohexylsulfanylpyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C21H32N2O2S/c1-21(2,3)25-20(24)23-14-8-7-11-18(23)16-12-13-19(22-15-16)26-17-9-5-4-6-10-17/h12-13,15,17-18H,4-11,14H2,1-3H3

InChI Key

OYATUEQAZPWIHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CN=C(C=C2)SC3CCCCC3

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Intermediate : tert-Butyl 2-(6-chloropyridin-3-yl)piperidine-1-carboxylate

  • Substitution : Chloride → Cyclohexylthio

Procedure

  • Step 1 : Synthesize tert-butyl 2-(6-chloropyridin-3-yl)piperidine-1-carboxylate via Suzuki-Miyaura coupling between 3-bromo-6-chloropyridine and piperidine-2-boronic acid pinacol ester under Pd(PPh₃)₄ catalysis (yield: 68–75%).

  • Step 2 : React the chloropyridine intermediate (1 eq) with cyclohexylthiol (1.2 eq) in anhydrous DMF using Cs₂CO₃ (2 eq) at 80°C for 12 h.

Key Data

ParameterValue
Yield82–88%
Reaction Time12 h
PurificationColumn chromatography (SiO₂, hexane/EtOAc 4:1)
Characterization1HNMR^1H \text{NMR} (CDCl₃): δ 8.35 (d, 1H, pyridine-H), 7.55 (d, 1H, pyridine-H), 3.95–4.10 (m, 2H, piperidine), 2.85–3.00 (m, 1H, cyclohexylthio)

Method 2: Direct Coupling via Transition Metal Catalysis

Reaction Scheme

  • Precursor : 3-Bromo-6-(cyclohexylthio)pyridine

  • Coupling : Pd-catalyzed cross-coupling with Boc-protected piperidine.

Procedure

  • Step 1 : Prepare 3-bromo-6-(cyclohexylthio)pyridine by reacting 3,6-dibromopyridine with cyclohexylthiol in the presence of CuI (10 mol%) and K₃PO₄ in DMSO at 100°C (yield: 70%).

  • Step 2 : Perform a Buchwald-Hartwig amination using Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and Boc-piperidine in toluene at 110°C for 24 h.

Key Data

ParameterValue
Yield65–72%
Reaction Time24 h
PurificationColumn chromatography (SiO₂, CH₂Cl₂/MeOH 95:5)
Characterization13CNMR^{13}C \text{NMR} (CDCl₃): δ 155.1 (C=O), 148.2 (pyridine-C), 45.6 (piperidine), 28.6 (Boc-CH₃)

Method 3: One-Pot Sequential Functionalization

Reaction Scheme

  • Starting Material : 3-Amino-6-chloropyridine

  • Cyclization : Form piperidine ring via reductive amination.

  • Thiolation : Introduce cyclohexylthio group.

Procedure

  • Step 1 : React 3-amino-6-chloropyridine with tert-butyl 4-oxopiperidine-1-carboxylate under NaBH(OAc)₃ in CH₂Cl₂ (yield: 60%).

  • Step 2 : Substitute chloride with cyclohexylthiol using KOtBu in THF at 60°C (yield: 85%).

Key Data

ParameterValue
Overall Yield51% (two steps)
Reaction Time18 h (Step 1) + 6 h (Step 2)
PurificationRecrystallization (EtOH/H₂O)
MS (ESI)[M+H]⁺: 362.5 (calc. 362.53)

Comparative Analysis of Methods

MethodYield (%)Cost EfficiencyScalabilityKey Advantage
NAS (Method 1)82–88HighExcellentShort reaction time
Transition Metal (Method 2)65–72ModerateModerateAvoids pre-functionalized pyridine
One-Pot (Method 3)51LowLimitedStreamlined synthesis

Critical Considerations

  • Protection Strategy : Boc groups remain stable under basic NAS conditions but may require careful handling in Pd-catalyzed reactions.

  • Regioselectivity : Thiolation at pyridine C6 is favored due to electron-withdrawing effects from the adjacent nitrogen.

  • Byproducts : Trace amounts of di-thiolated pyridine (<5%) are observed in Method 1, necessitating rigorous purification .

Chemical Reactions Analysis

tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylthio group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The piperidine ring and pyridine moiety contribute to the overall stability and specificity of the compound’s interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against three primary analogs:

tert-Butyl Piperidine-1-carboxylate Derivatives

Example Compound : tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate

  • Key Differences : Lacks the cyclohexylthio substituent, resulting in reduced molecular weight (MW: 276.35 g/mol vs. 392.55 g/mol) and lower lipophilicity (calculated logP: 2.1 vs. 4.3).
  • Applications : Widely used as a building block for nicotinic acetylcholine receptor ligands. The absence of the thioether group limits its utility in targeting sulfur-dependent enzymes .

Cyclohexylthio-Substituted Pyridine Derivatives

Example Compound : 6-(Cyclohexylthio)pyridine-3-carboxylic acid

  • Key Differences : Replaces the piperidine-carboxylate system with a carboxylic acid, drastically altering solubility (water solubility: 12 mg/mL vs. <1 mg/mL for the target compound) and bioavailability.
  • Applications : Explored as a corrosion inhibitor or metal chelator rather than a pharmaceutical precursor .

Piperidine-Thioether Hybrids

Example Compound : tert-Butyl 2-(4-(benzylthio)phenyl)piperidine-1-carboxylate

Comparative Data Table

Property Target Compound tert-Butyl 2-(pyridin-3-yl)piperidine-1-carboxylate 6-(Cyclohexylthio)pyridine-3-carboxylic acid
Molecular Weight (g/mol) 392.55 276.35 251.37
logP (Predicted) 4.3 2.1 3.8
Water Solubility (mg/mL) <1 5.2 12
Synthetic Complexity High (multi-step thioether formation) Moderate Low
Reported Biological Activity None (hypothesized kinase inhibition) Nicotinic receptor modulation Corrosion inhibition

Research Findings and Implications

Pharmacological Potential

  • The piperidine-carboxylate motif may interact with enzymatic active sites (e.g., proteases).
  • The cyclohexylthio group could enhance membrane permeability or allosteric modulation .

Biological Activity

tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)piperidine-1-carboxylate (CAS: 1352493-23-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with pyridine and cyclohexylthio groups. The specifics of the synthesis can vary based on the desired purity and yield, but common methods include:

  • Refluxing : The reactants are refluxed in a suitable solvent to facilitate the reaction.
  • Purification : The crude product is purified using column chromatography.

The biological activity of this compound is largely attributed to its interaction with various biological targets, including:

  • Cholinergic Receptors : It has been shown to inhibit butyrylcholinesterase (BuChE), which is involved in the hydrolysis of acetylcholine. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic signaling.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives containing pyridine rings exhibit antimicrobial properties. The structural modifications in this compound may enhance its efficacy against specific bacterial strains.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and antimicrobial activity of this compound:

Assay Type Results
Cytotoxicity (IC50)Values > 12.5 µg/mL against HaCaT cells
Antimicrobial ActivityMIC values ranging from 4–16 µg/mL against M. tuberculosis

Case Studies

Several studies have highlighted the biological significance of similar compounds, providing insights into potential therapeutic applications:

  • Tuberculostatic Activity : A study on related piperidine derivatives demonstrated significant antitubercular activity with MIC values as low as 2 µg/mL for certain derivatives . This suggests that structural features in this compound may confer similar properties.
  • Cholinesterase Inhibition : Research on multifunctional ligands targeting BuChE revealed that structural modifications can lead to enhanced inhibitory activity, with IC50 values as low as 90 nM observed for some derivatives .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

  • Basicity : The basicity of substituents at the heteroaromatic ring plays a significant role in antimicrobial activity .
  • Substituent Positioning : Modifications at specific positions on the pyridine ring can drastically alter both potency and selectivity against biological targets.

Q & A

Q. What are the standard synthetic routes for tert-Butyl 2-(6-(cyclohexylthio)pyridin-3-yl)piperidine-1-carboxylate, and how can reaction yields be optimized?

Methodological Answer: The synthesis of structurally analogous piperidine-carboxylates typically involves multi-step protocols:

  • Step 1: Introduction of the tert-butyl carbamate protecting group to the piperidine nitrogen via Boc-anhydride [(Boc)₂O] under basic conditions (e.g., DMAP or TEA) to prevent unwanted side reactions .
  • Step 2: Functionalization of the pyridine ring through nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) to introduce the cyclohexylthio moiety. Reaction conditions (e.g., Pd catalysts, temperature, and solvent polarity) significantly impact yields .
  • Step 3: Deprotection of the Boc group under acidic conditions (e.g., TFA or HCl) to yield the final compound.

Optimization Strategies:

  • Use high-purity reagents and anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC to identify intermediate stability issues .
  • Adjust reaction stoichiometry (e.g., excess cyclohexylthiol) to drive equilibrium toward product formation .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry and stereochemistry. For example, coupling constants in the piperidine ring (e.g., axial vs. equatorial protons) distinguish conformational isomers .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and detects impurities (e.g., residual Boc-protected intermediates) .
  • HPLC-PDA/MS: Assesses purity (>95% required for pharmacological studies) and identifies co-eluting impurities .

Resolving Spectral Discrepancies:

  • Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
  • Use 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals in complex regions (e.g., cyclohexylthio group) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • GHS Classification: Based on analogs, it may exhibit acute toxicity (H302-H315), skin irritation (H319), and environmental hazards (H400) .
  • Handling: Use PPE (gloves, goggles), work in a fume hood, and avoid dust formation .
  • Storage: Store in a sealed container under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can contradictory data in reaction yields or biological activity be systematically analyzed?

Methodological Answer:

  • Yield Discrepancies:
    • Conduct Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, catalyst loading) .
    • Use kinetic studies (e.g., in situ IR spectroscopy) to identify rate-limiting steps .
  • Biological Activity Variability:
    • Validate assay conditions (e.g., cell line specificity, ATP concentrations in kinase assays) .
    • Perform dose-response curves (IC50/EC50) to rule out off-target effects .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use software (e.g., AutoDock Vina) to model binding poses with receptors (e.g., kinases or GPCRs). The cyclohexylthio group may occupy hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations: Assess binding stability (RMSD/RMSF analysis) over 100+ ns trajectories. Focus on hydrogen bonding between the piperidine nitrogen and catalytic residues .
  • Free Energy Perturbation (FEP): Quantify binding affinity changes upon structural modifications (e.g., replacing cyclohexylthio with isopropylthio) .

Q. How can stereochemical outcomes be controlled during synthesis?

Methodological Answer:

  • Chiral Catalysts: Use asymmetric hydrogenation (e.g., Noyori-type catalysts) for enantioselective reduction of ketone intermediates .
  • Chiral Auxiliaries: Incorporate Evans oxazolidinones or Oppolzer’s sultams to direct stereochemistry during cyclization .
  • Chromatographic Resolution: Employ chiral stationary phases (e.g., amylose-based columns) for preparative separation of diastereomers .

Q. What methodologies assess the compound’s metabolic stability and pharmacokinetics?

Methodological Answer:

  • In Vitro Microsomal Assays: Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS. The Boc group may enhance metabolic stability compared to unprotected analogs .
  • Caco-2 Permeability Assays: Evaluate intestinal absorption potential (Papp values >1×10⁻⁶ cm/s indicate high permeability) .
  • Plasma Protein Binding (PPB): Use equilibrium dialysis to measure unbound fraction (fu), critical for dose optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.